![molecular formula C12H22Cl3N3O B1459665 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline trihydrochloride CAS No. 1381944-82-6](/img/structure/B1459665.png)
2-Methoxy-4-(4-methylpiperazin-1-yl)aniline trihydrochloride
Overview
Description
“2-Methoxy-4-(4-methylpiperazin-1-yl)aniline trihydrochloride” is a chemical compound with the CAS Number: 1381944-82-6 . It has a molecular weight of 330.68 . The IUPAC name for this compound is 2-methoxy-4-(4-methyl-1-piperazinyl)aniline trihydrochloride .
Synthesis Analysis
The synthesis of similar compounds involves acidic hydrolysis followed by reductive amination conditions with morpholine . Then, it is treated with 4M HCl in ethyl acetate (EtOAc) to obtain the final product as a trihydrochloride salt .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H19N3O.3ClH/c1-14-5-7-15(8-6-14)10-3-4-11(13)12(9-10)16-2;;;/h3-4,9H,5-8,13H2,1-2H3;3*1H . This code provides a specific string of characters that represent the compound’s molecular structure.Scientific Research Applications
Cancer Treatment Intermediary
This compound serves as an intermediate in the synthesis of Brigatinib , a medication used to treat cancers by suppressing the epidermal growth factor receptor (EGFR) and anaplastic lymphoma kinase (ALK) .
ALK Inhibition for NSCLC
It has been used in the discovery of ALK inhibitors like ASP3026 for treating non-small cell lung cancer (NSCLC), particularly those positive for echinoderm microtubule-associated protein-like 4 (EML4)-ALK .
Drug Discovery
Material Science Research
Scientists in material science research use this compound due to its chemical properties, which can contribute to the development of new materials with potential applications in various industries .
Analytical Chemistry
In analytical chemistry, this compound is used for developing new analytical methods and protocols, which can enhance the detection and quantification of substances .
Biopharma Production
The compound is also relevant in biopharmaceutical production, where it may be involved in the synthesis of active pharmaceutical ingredients or as a catalyst in chemical reactions .
Safety and Hazards
properties
IUPAC Name |
2-methoxy-4-(4-methylpiperazin-1-yl)aniline;trihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O.3ClH/c1-14-5-7-15(8-6-14)10-3-4-11(13)12(9-10)16-2;;;/h3-4,9H,5-8,13H2,1-2H3;3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXFLOSXZJAJER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)N)OC.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-(4-methylpiperazin-1-yl)aniline trihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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